molecular formula C20H12N2O3S B8068831 A-769662

A-769662

Cat. No.: B8068831
M. Wt: 360.4 g/mol
InChI Key: VETSDIJERJUOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme involved in cellular energy homeostasis. This compound is known for its ability to allosterically bind to the β and γ subunits of AMPK and inhibit its dephosphorylation on Thr172 . This compound has been extensively studied for its potential therapeutic applications, particularly in metabolic disorders and inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-769662 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure its purity and potency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

A-769662 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Metabolic Regulation

AMPK Activation and Metabolic Homeostasis
A-769662 functions primarily as an allosteric activator of AMPK, particularly the β1-containing complexes. This activation leads to various metabolic effects, including enhanced glucose uptake and fatty acid oxidation. Studies have shown that this compound can stimulate AMPK phosphorylation, which subsequently promotes the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4) in skeletal muscle and adipose tissue .

Table 1: Effects of this compound on Metabolic Parameters

ParameterEffect of this compoundReference
AMPK PhosphorylationIncreased
Glucose UptakeEnhanced (with other agents)
Fatty Acid OxidationIncreased
Insulin SensitivityImproved

Cardiovascular Protection

Ischemia-Reperfusion Injury
this compound has been shown to protect cardiac tissues during ischemia-reperfusion injury by enhancing AMPK activity. In cardiomyocytes, this compound promotes glucose uptake under ischemic conditions when combined with classical AMPK activators like metformin or oligomycin. This synergistic effect helps mitigate reactive oxygen species (ROS) production and cell death during ischemic episodes .

Case Study: Cardiac Protection

In a study involving isolated perfused hearts, this compound was administered prior to inducing ischemia. Results indicated a significant reduction in infarct size compared to control groups, highlighting its potential for therapeutic use in cardiac events .

Cancer Research

Chemoresistance in Breast Cancer
Recent research indicates that this compound can sensitize breast cancer cells to chemotherapy agents by modulating AMPK pathways. The compound enhances the efficacy of chemotherapeutics like doxorubicin by overcoming chemoresistance mechanisms in cancer stem cells .

Table 2: this compound in Cancer Treatment

Cancer TypeMechanismOutcomeReference
Breast CancerSensitizes to chemotherapyEnhanced anti-proliferative effect
OsteoblastsProtects against oxidative stressReduced apoptosis

Neuroprotection

Potential in Neurodegenerative Diseases
this compound has shown promise in models of neurodegenerative diseases by activating AMPK pathways that promote neuronal survival and reduce inflammation. Its ability to modulate energy metabolism may offer protective effects against conditions such as Alzheimer's disease .

Case Study: Neuroprotective Effects

In animal models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta accumulation, suggesting its potential as a therapeutic agent .

Bone Health

Protection Against Osteonecrosis
Research indicates that this compound can protect osteoblasts from hydrogen peroxide-induced apoptosis, suggesting its role as an anti-osteonecrosis agent. The compound enhances AMPK activation, which is crucial for cell survival under oxidative stress conditions .

Table 3: Protective Effects on Osteoblasts

StressorProtective MechanismResultReference
Hydrogen PeroxideAMPK ActivationReduced cell apoptosis
ROS AccumulationAntioxidant effectsImproved cell viability

Mechanism of Action

A-769662 exerts its effects by directly activating AMPK. It mimics the effects of AMP by allosterically activating AMPK and inhibiting its dephosphorylation. This leads to the phosphorylation of downstream targets such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism. The activation of AMPK by this compound results in various physiological effects, including increased glucose uptake and inhibition of fatty acid synthesis .

Comparison with Similar Compounds

A-769662 is unique in its ability to selectively activate AMPK heterotrimers containing the β1 subunit. Similar compounds include:

This compound stands out due to its direct and specific activation of AMPK, making it a valuable tool for studying the physiological roles of this enzyme and its potential therapeutic applications.

Biological Activity

A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This compound, belonging to the thienopyridone family, has garnered attention for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications.

This compound primarily activates AMPK by binding to the β1 subunit of the enzyme, promoting its phosphorylation and subsequent activation of downstream targets. Notably, it exhibits selectivity towards β1-containing AMPK complexes, which are prevalent in skeletal muscle and other tissues . The compound's activation mechanism is distinct from traditional AMPK activators since it does not rely solely on increasing AMP levels but rather enhances the kinase's activity through allosteric modulation .

Effects on Metabolism

The biological effects of this compound are multifaceted:

  • Glucose Uptake : In skeletal muscle, this compound enhances glucose uptake through a phosphoinositide 3-kinase (PI3K)-dependent pathway, independent of AMPK activation . This effect was observed in studies where glucose uptake increased significantly in response to higher concentrations of the compound.
  • Fatty Acid Synthesis : this compound inhibits fatty acid synthesis with an IC50 value of 3.2 μM, demonstrating its potential to influence lipid metabolism .
  • Impact on Na⁺-K⁺-ATPase Activity : Interestingly, this compound directly inhibits Na⁺-K⁺-ATPase activity in skeletal muscle cells, which raises questions about its specificity as an AMPK activator . This inhibition occurs at concentrations that also activate AMPK, highlighting potential off-target effects.

In Vivo Studies

In vivo studies have shown that this compound decreases plasma glucose and triglyceride levels, indicating its potential for managing metabolic disorders such as diabetes . Moreover, it has been reported to inhibit the proliferation of mesenchymal stem cells and impede the reprogramming of mouse embryonic fibroblasts into induced pluripotent stem cells (iPSCs) .

Table 1: Summary of Biological Activities of this compound

Biological Activity Effect IC50/EC50
AMPK ActivationEnhances phosphorylationEC50 = 0.8 μM
Glucose UptakeIncreases uptake in skeletal muscleSignificant at 500 μM
Fatty Acid SynthesisInhibitionIC50 = 3.2 μM
Na⁺-K⁺-ATPase ActivityDirect inhibitionIC50 = 57 μM (rat)
Plasma Glucose LevelsDecreased-
Mesenchymal Stem Cell ProliferationInhibition-

Case Studies

  • Skeletal Muscle Response : Research involving mouse models demonstrated that this compound significantly increased glucose uptake in soleus muscles but not in extensor digitorum longus (EDL), suggesting tissue-specific responses to the compound .
  • Na⁺-K⁺-ATPase Inhibition : A study highlighted that this compound decreased the cell surface abundance of Na⁺-K⁺-ATPase in L6 skeletal muscle cells, indicating a direct inhibitory effect that operates independently from AMPK activation .
  • Metabolic Regulation : Another investigation showed that this compound could lower plasma triglyceride levels and potentially serve as a therapeutic agent for metabolic syndrome .

Properties

IUPAC Name

3-[4-(2-hydroxyphenyl)phenyl]-4,6-dioxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,14,23H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETSDIJERJUOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)C(C(=O)N4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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